molecular formula C23H23FN2O4S B2658322 N-(4-ethylphenyl)-2-fluoro-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzamide CAS No. 451482-73-8

N-(4-ethylphenyl)-2-fluoro-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzamide

Cat. No.: B2658322
CAS No.: 451482-73-8
M. Wt: 442.51
InChI Key: VRROGTWAFQTHLD-UHFFFAOYSA-N
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Description

This compound features a benzamide core with a 2-fluoro substituent, a 4-ethylphenyl group at the amide nitrogen, and a sulfamoyl moiety linked to a 4-methoxyphenylmethyl group. Its molecular formula is C₂₃H₂₃FN₂O₃S, with a calculated exact mass of 426.142 g/mol.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-fluoro-5-[(4-methoxyphenyl)methylsulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O4S/c1-3-16-4-8-18(9-5-16)26-23(27)21-14-20(12-13-22(21)24)31(28,29)25-15-17-6-10-19(30-2)11-7-17/h4-14,25H,3,15H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRROGTWAFQTHLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-fluoro-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-ethylphenylamine with 2-fluorobenzoyl chloride to form an intermediate amide. This intermediate is then reacted with 4-methoxybenzylsulfonyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-fluoro-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for further research in therapeutic applications. Key areas of interest include:

  • Antimicrobial Activity : Studies have indicated that derivatives of this compound show significant inhibitory effects against various bacterial strains. For instance, it has demonstrated effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) suggesting potential as an antimicrobial agent.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli12 µg/mL
S. aureus15 µg/mL
  • Anti-Tubercular Activity : Research on related benzamide derivatives has shown promising results against Mycobacterium tuberculosis. While specific data for N-(4-ethylphenyl)-2-fluoro-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzamide is limited, the general class of compounds has exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating potential for anti-tubercular applications.
  • Cytotoxicity Studies : Evaluations using human embryonic kidney (HEK-293) cells revealed that this compound has a favorable safety profile, with an IC50 value greater than 50 µg/mL, suggesting low toxicity.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound and its derivatives:

  • Study on Benzamide Derivatives : A comprehensive study synthesized various benzamide derivatives, including this compound, and evaluated their antimicrobial properties. Results indicated significant activity against multiple bacterial strains.
  • Docking Studies : In silico studies have provided insights into the binding affinities of this compound with bacterial targets, supporting its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-fluoro-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Structural Analog: SW088799

IUPAC Name : 3-[Butyl(methyl)sulfamoyl]-N-(4-ethylphenyl)-4-fluorobenzamide .

  • Key Differences :
    • Fluorine is positioned at the 4th carbon of the benzamide (vs. 2nd in the target compound).
    • Sulfamoyl group is substituted with butyl(methyl) (vs. 4-methoxyphenylmethyl).
  • Biological Relevance : SW088799 demonstrated activity in human islet studies, suggesting fluorination position and sulfamoyl substituents critically influence bioactivity. The target compound’s 2-fluoro and methoxyphenyl groups may enhance target binding due to steric and electronic effects.

Analog with Pyrimidine Linker (Compound 3f)

Structure: N-(1-(4-Methoxyphenyl)-3-((4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)amino)-3-oxoprop-1-en-1-yl)benzamide .

  • Key Differences: Contains an enone linker and a pyrimidine ring attached to the sulfamoyl group. Lacks the 2-fluoro and ethylphenyl substituents.
  • Activity : Pyrimidine derivatives often exhibit enhanced enzyme inhibition (e.g., carbonic anhydrase, acetylcholinesterase) due to π-π stacking interactions . The target compound’s simpler structure may improve pharmacokinetics (e.g., oral bioavailability).

Sulfamoylbenzamide Derivatives (Compounds 4h–4k)

Examples :

  • N-(3,4-Difluorophenyl)-2-fluoro-5-(N-(1-phenylethyl)sulfamoyl)benzamide (4k) .
  • N-(3,4-Difluorophenyl)-2-fluoro-5-((octahydro-1H-indol-1-yl)sulfonyl)benzamide (4i) .
  • Key Differences: 4k substitutes sulfamoyl with 1-phenylethyl (75% yield), prioritizing lipophilicity.
  • Comparison : The target compound’s 4-methoxyphenylmethyl group balances lipophilicity and solubility, likely improving metabolic stability over bulkier analogs.

PD-L1 Inhibitors (Compound 17 and 30)

Examples :

  • 5-Chloro-2-methoxy-N-(4-(N-(4-methylphenyl)sulfamoyl)phenethyl)benzamide (17): 51.3% PD-L1 inhibition .
  • 5-Chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide (30): 57.2% inhibition .
  • Key Differences :
    • Target compound lacks chlorine and methoxy groups but retains fluorine.
    • Fluorine’s electronegativity may enhance binding to PD-L1’s hydrophobic pockets, though absence of chlorine could reduce cytotoxicity .

Antifungal 1,3,4-Oxadiazoles (LMM5 and LMM11)

Example :

  • 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5): Targets thioredoxin reductase .
  • Key Differences :
    • LMM5 includes an oxadiazole ring, enhancing rigidity for enzyme binding.
    • The target compound’s benzamide core prioritizes different biological pathways (e.g., enzyme inhibition vs. antifungal activity).

Physicochemical and Pharmacokinetic Comparisons

Melting Points and Solubility

Compound Melting Point (°C) Notable Substituents
Target Compound Not reported 2-fluoro, 4-ethylphenyl
Compound 3f 180–181 Pyrimidine, enone linker
Compound 52 277–279 4-Trifluoromethylphenyl
AS-4370 (Gastrokinetic Agent) N/A Morpholine, fluorobenzyl
  • Higher melting points in analogs (e.g., 277–279°C for 52 ) correlate with rigid substituents (e.g., trifluoromethyl). The target’s ethyl and methoxy groups may lower melting points, enhancing solubility.

Q & A

Basic: How can the structural identity and purity of this compound be confirmed experimentally?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    Use ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions and chemical environments. For example, the sulfamoyl group (SO₂NH) typically shows distinct proton resonances near δ 3.0–4.0 ppm, while fluorine atoms in aromatic systems appear in specific regions (e.g., δ -110 to -120 ppm for ortho-fluorine) .
  • High-Resolution Mass Spectrometry (HRMS):
    Validate molecular weight (e.g., C₂₃H₂₄FN₂O₄S: calculated [M+H]⁺ = 443.1434) to confirm synthesis accuracy .
  • X-ray Crystallography:
    Employ SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve bond lengths, angles, and stereochemistry .

Advanced: What computational strategies can predict this compound’s binding affinity to therapeutic targets like butyrylcholinesterase?

Answer:

  • Molecular Docking:
    Use AutoDock Vina to simulate ligand-receptor interactions. Optimize parameters (e.g., grid box size, exhaustiveness) to account for the sulfamoyl and benzamide moieties. Validate docking poses with energy minimization (e.g., AMBER or GROMACS) .
  • Structure-Activity Relationship (SAR) Analysis:
    Compare docking scores of derivatives (e.g., 4-ethylphenyl vs. 4-methylphenyl substituents) to identify critical binding residues. Reference IC₅₀ values (e.g., 0.82 μM for butyrylcholinesterase inhibition) from enzyme assays for validation .

Basic: What synthetic routes are effective for preparing this sulfamoylbenzamide derivative?

Answer:

  • Sulfonamide Coupling:
    React 5-sulfamoyl-2-fluorobenzoic acid with 4-ethylphenylamine using carbodiimide (e.g., EDCI) or CDI in dry DMF. Purify via column chromatography (silica gel, EtOAc/hexane) .
  • Yield Optimization:
    Monitor reaction progress with TLC. Typical yields range from 26% to 77%, depending on steric hindrance from substituents .

Advanced: How can contradictory bioactivity data (e.g., variable inhibition across assays) be resolved?

Answer:

  • Assay Cross-Validation:
    Perform orthogonal assays (e.g., ELISA for PD-L1 inhibition vs. fluorometric enzyme assays for cholinesterase). For instance, compounds with >50% PD-L1 inhibition in ELISA may require follow-up SPR (surface plasmon resonance) for kinetic validation .
  • Metabolic Stability Testing:
    Use microsomal assays (e.g., liver microsomes + NADPH) to rule out rapid degradation as a cause of false negatives .

Basic: What analytical techniques assess compound solubility and stability for in vitro assays?

Answer:

  • HPLC-PDA:
    Monitor degradation under stress conditions (e.g., pH 2–12, UV light).
  • Dynamic Light Scattering (DLS):
    Measure aggregation in aqueous buffers. Use co-solvents (e.g., DMSO with Pluronic F-127) to enhance solubility for cell-based assays .

Advanced: How can crystallographic challenges (e.g., twinning or poor diffraction) be addressed during structural analysis?

Answer:

  • Data Collection:
    Use synchrotron radiation for high-resolution datasets. For twinned crystals, apply SHELXL’s TWIN/BASF commands during refinement .
  • Alternative Methods:
    If crystallization fails, employ cryo-EM for low-resolution structural insights or DFT calculations (e.g., Gaussian) to model electronic properties .

Basic: What in vitro models are suitable for preliminary antibacterial or antifungal testing?

Answer:

  • Antifungal Assays:
    Test against Candida albicans using broth microdilution (CLSI M27-A3). Compare MIC values to fluconazole controls .
  • Bacterial Proliferation Assays:
    Use E. coli or S. aureus cultures with resazurin-based viability staining. Target enzymes like AcpS-PPTase, critical for fatty acid biosynthesis .

Advanced: How can SAR studies guide the design of derivatives with improved potency?

Answer:

  • Substituent Screening:
    Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance target binding. Use parallel synthesis (e.g., 96-well plates) for rapid iteration .
  • ADMET Profiling:
    Predict logP and CYP450 interactions using QikProp or SwissADME. Prioritize derivatives with logP <5 and low hepatotoxicity risk .

Basic: What precautions ensure reproducibility in sulfamoylbenzamide synthesis?

Answer:

  • Moisture Control:
    Conduct reactions under anhydrous conditions (e.g., argon atmosphere, molecular sieves).
  • Purification:
    Use recrystallization (e.g., ethanol/water) to remove unreacted precursors. Confirm purity via HPLC (≥95% by area) .

Advanced: How can fragment-based drug discovery (FBDD) leverage this compound’s scaffold?

Answer:

  • Fragment Library Design:
    Deconstruct the benzamide-sulfamoyl core into smaller fragments (e.g., 4-ethylphenylbenzamide). Screen via SPR or NMR (STD or WaterLOGSY) to identify high-affinity motifs .
  • Click Chemistry:
    Introduce triazole or tetrazole rings via CuAAC reactions to enhance binding entropy .

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